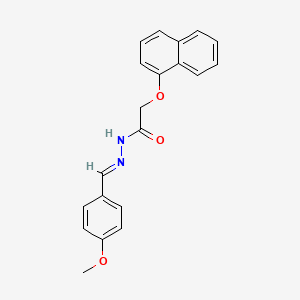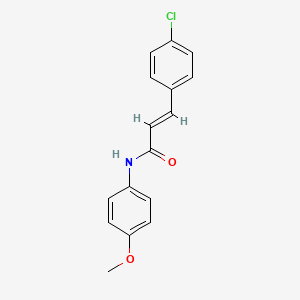![molecular formula C19H27N7O B5555941 2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)
2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that exhibit a complex structure involving a pyrazine core attached to a piperidine and triazole moiety. This arrangement suggests a molecule that could be of significant interest due to its potential interactions and activities within various chemical and possibly biological contexts.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction. For example, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole showcased a four-step process resulting in a 39% overall yield, characterized by 1H NMR and ESI-MS/MS (Zhang et al., 2019). These methods provide a basis for the synthesis of complex molecules like the one described.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like DFT calculations, as demonstrated for benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds. These studies reveal the stability of hydrazone tautomers and contribute to understanding the structural aspects of similar molecules (Zhang et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving the compound’s structural moieties, such as piperazine and triazole, often lead to bioactivation and the formation of reactive intermediates. The genotoxicity study of a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, highlights the importance of understanding these chemical properties for safety evaluations (Kalgutkar et al., 2007).
Wissenschaftliche Forschungsanwendungen
Genotoxicity and Biological Activity
The study of genotoxicity is crucial in assessing the safety and efficacy of new pharmaceutical compounds. For instance, the investigation into the genotoxicity of 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a potent and selective 5-HT2C agonist, reveals insights into the metabolism-induced genotoxic potential, emphasizing the importance of metabolic activation in evaluating drug safety (Kalgutkar et al., 2007).
Antimicrobial and Antifungal Applications
The synthesis and characterization of novel compounds, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, have been demonstrated to exhibit antimicrobial activities, showcasing the potential of these compounds in combating microbial infections (Al‐Azmi & Mahmoud, 2020).
Therapeutic Potential
The exploration of structurally novel compounds, such as histamine H3 receptor antagonists, for their effects on memory impairment and pain suggests the therapeutic potential of these derivatives in treating dementia and neuropathic pain (Medhurst et al., 2007). Similarly, novel bis(pyrazole-benzofuran) hybrids showing potent bacterial biofilm inhibition and MurB enzyme inhibitory activities highlight their potential in addressing bacterial resistance and infection treatment (Mekky & Sanad, 2020).
Piperazine Derivatives and Synthesis
Recent advances in the synthesis of piperazine and its derivatives underscore the importance of this heterocycle in pharmaceutical development, reflecting ongoing efforts to enhance the methods for constructing piperazine ring systems and their carbon-substituted variants (Gettys, Ye, & Dai, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-24-17(14-25-9-3-2-4-10-25)22-23-18(24)15-6-5-11-26(13-15)19(27)16-12-20-7-8-21-16/h7-8,12,15H,2-6,9-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDJILHSINWCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)C3=NC=CN=C3)CN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)
![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)
![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)
![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)
![(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)